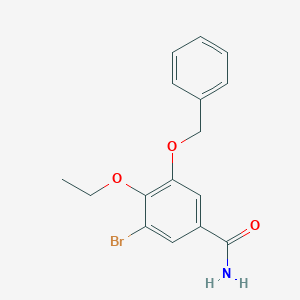

3-(Benzyloxy)-5-bromo-4-ethoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16BrNO3 |

|---|---|

Molecular Weight |

350.21g/mol |

IUPAC Name |

3-bromo-4-ethoxy-5-phenylmethoxybenzamide |

InChI |

InChI=1S/C16H16BrNO3/c1-2-20-15-13(17)8-12(16(18)19)9-14(15)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,18,19) |

InChI Key |

BSRCHEWLDWWUHU-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)N)OCC2=CC=CC=C2 |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyloxy 5 Bromo 4 Ethoxybenzamide and Analogous Benzamide Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 3-(Benzyloxy)-5-bromo-4-ethoxybenzamide

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The most logical and common disconnection is at the amide bond, which simplifies the target molecule into a carboxylic acid derivative (or its activated form) and an ammonia (B1221849) source. This C-N bond cleavage is a standard approach in amide synthesis.

A further disconnection of the ether linkages (benzyloxy and ethoxy groups) and the C-Br bond from the aromatic ring leads back to a simpler, commercially available starting material, such as 4-hydroxybenzoic acid. This multi-step approach allows for the sequential and controlled introduction of the various substituents onto the benzene (B151609) ring.

The general retrosynthetic pathway can be visualized as follows:

This step-wise approach allows for the purification of intermediates at each stage, ensuring the final product's purity.

Directed Synthesis of Key Precursors Incorporating Benzyl (B1604629), Bromo, and Ethoxy Moieties

The synthesis of the key precursor, 3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid, involves a sequence of reactions to introduce the desired substituents onto a starting aromatic scaffold.

The introduction of a bromine atom onto the benzamide (B126) or benzoic acid scaffold must be highly regioselective. The directing effects of the existing substituents on the aromatic ring play a crucial role. In a precursor such as 3-(benzyloxy)-4-ethoxybenzoic acid, both the benzyloxy and ethoxy groups are ortho-, para-directing. The position meta to the carboxylic acid group and ortho to the ethoxy group is sterically hindered, and the position ortho to the benzyloxy group and meta to the ethoxy group is also electronically influenced.

Electrophilic aromatic bromination is the most common method for this transformation. nih.gov Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) can be employed. nih.gov The reaction conditions can be optimized to achieve high regioselectivity. Theoretical analyses and experimental data on similar systems show that the site of bromination is influenced by the electronic and steric nature of both the substituents and the brominating agent. researchgate.net For activated aromatic systems, greener approaches using NBS in acetonitrile without a catalyst can provide high para-regioselectivity. wku.edu

A plausible synthetic route involves the bromination of a suitably protected benzoic acid derivative. For instance, starting with 4-hydroxybenzoic acid, one could first introduce the ethoxy group, followed by bromination, and then benzylation, or alter the sequence of these steps to achieve the desired isomer. A study on the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide started with the bromination of 4-hydroxybenzonitrile, followed by etherification. researchgate.netresearchgate.net

Table 1: Common Reagents for Regioselective Bromination

| Reagent | Typical Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to rt | Good for activated rings |

| Bromine (Br₂) in Acetic Acid | Acetic Acid, rt | Less selective, can lead to multiple brominations |

| Tetraalkylammonium tribromides | Dichloromethane, rt | Often highly para-selective for phenols |

This table is generated based on general knowledge of bromination reactions and may not represent specific optimized conditions for the target molecule.

The introduction of the ethoxy and benzyloxy groups is typically achieved through Williamson ether synthesis. This involves the O-alkylation of a hydroxyl group with an appropriate alkyl halide in the presence of a base. organic-chemistry.org For the synthesis of the target compound, a plausible precursor would be a dihydroxybenzoic acid derivative.

Starting from 4-hydroxybenzoic acid, an esterification to protect the carboxylic acid would be a prudent first step. Subsequent selective etherification can be challenging. However, one could proceed with ethylation of a 3,4-dihydroxybenzoate derivative, followed by benzylation. The choice of base is critical and can range from potassium carbonate to sodium hydride, depending on the reactivity of the phenol. nih.gov

Alternatively, O-methylation of carboxylic acids has been achieved using dimethyl sulfoxide (B87167) as the methyl source, suggesting that similar strategies for other alkylations might be developed. organic-chemistry.org

Table 2: Conditions for Williamson Ether Synthesis

| Alkylating Agent | Base | Solvent | Typical Temperature |

| Ethyl iodide | K₂CO₃ | Acetone, DMF | Reflux |

| Benzyl bromide | K₂CO₃ | Acetone, DMF | Reflux |

| Diethyl sulfate | NaOH | Water/Ethanol | 50-70 °C |

This table provides illustrative examples and conditions would need to be optimized for the specific substrate.

The final step in the synthesis is the formation of the amide bond. This is a well-established transformation with numerous available methods. libretexts.org The most direct method involves the reaction of the carboxylic acid, 3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid, with an ammonia source. However, this direct reaction often requires harsh conditions. libretexts.org

A more common and milder approach is the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. slideshare.net The resulting acid chloride is then reacted with ammonia to form the benzamide.

Alternatively, a wide array of coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or borate (B1201080) esters like B(OCH₂CF₃)₃ can be employed under mild conditions. acs.orgnih.gov One-pot methods that avoid traditional coupling reagents have also been developed, often proceeding through thioester intermediates. nih.gov

Table 3: Common Amidation Methods

| Method | Reagents | Key Features |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ followed by NH₃ | High yielding, but requires handling of corrosive reagents. slideshare.net |

| Carbodiimide Coupling | EDC/HOBt or DCC/DMAP, NH₃ | Mild conditions, good for complex molecules. researchgate.net |

| Boron-based Reagents | B(OCH₂CF₃)₃, NH₃ | Effective for a wide range of substrates, simple workup. acs.orgnih.gov |

| One-Pot Thioester Method | Dithiocarbamate, then amine source | Green, avoids traditional coupling reagents. nih.gov |

This table summarizes general amidation strategies; specific conditions would need to be tailored.

Advanced Synthetic Protocols and Catalytic Systems in Benzamide Synthesis

Modern organic synthesis has seen the development of advanced protocols and catalytic systems to improve the efficiency and environmental footprint of benzamide synthesis.

Catalytic methods for amide bond formation are of significant interest. Boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines, often requiring the removal of water. acs.org Transition metal catalysts, particularly palladium, have been used in the aminocarbonylation of aryl halides to produce benzamides. rsc.org

One-pot syntheses are also gaining prominence. For example, benzamides have been synthesized in a one-pot manner from benzaldehyde (B42025), ammonia, and hydrogen peroxide over a tandem catalyst. nih.gov Another approach involves the synthesis of benzamides from aryl bromides via a palladium-catalyzed cyanation and subsequent in-situ hydration. rsc.org Manganese-catalyzed methoxymethylation of primary amides represents another novel functionalization strategy. rsc.org

Optimization of Reaction Parameters and Synthetic Yields for this compound Synthesis

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Temperature control is essential to prevent side reactions and decomposition of intermediates.

Catalyst: The selection and loading of the catalyst can dramatically affect reaction efficiency. researchgate.netresearchgate.net

Reaction Time: Monitoring the reaction progress is necessary to determine the optimal reaction time for maximum conversion. researchgate.net

Stoichiometry of Reagents: The molar ratios of reactants can influence the yield and purity of the product.

Stereoselective Synthesis Considerations for Chiral Benzamide Derivatives (if applicable)

While this compound itself is not chiral, the introduction of a chiral center is a common objective in the synthesis of analogous benzamide derivatives, particularly for pharmaceutical applications where enantiomeric purity is often critical. The stereoselective synthesis of chiral benzamides can be approached in two primary ways: by using a chiral starting material or through a chiral resolution process.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved by employing a chiral auxiliary, a chiral catalyst, or a chiral substrate. For instance, if a chiral amine is used in the amidation reaction with an achiral benzoic acid derivative, the resulting benzamide will be chiral.

Catalytic methods are highly desirable for their efficiency. Chiral catalysts can be used in small quantities to direct the reaction towards the formation of a single enantiomer. For example, nickel-catalyzed cross-coupling reactions have been developed for the atroposelective synthesis of axially chiral biaryls, a class of compounds that can include benzamide moieties. acs.org

Chiral Resolution

When a racemic mixture of a chiral benzamide is produced, chiral resolution can be employed to separate the enantiomers. wikipedia.org This is a common and well-established technique in stereochemistry. wikipedia.org

One of the most widely used methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org The racemic benzamide, if it contains an acidic or basic functional group, can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Common chiral resolving agents include tartaric acid, brucine, and chiral amines. wikipedia.org

Another powerful technique for separating enantiomers is chiral chromatography. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of a racemic mixture. nih.gov For example, cellulose (B213188) tris(3,5-dichlorophenylcarbamate) has been used as a CSP for the enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives. nih.gov

Enzymatic resolution is another valuable method. Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. rsc.org For example, α-chymotrypsin has been used for the kinetic resolution of certain esters, a principle that can be applied to the synthesis of chiral compounds. rsc.org

The choice between asymmetric synthesis and chiral resolution depends on various factors, including the availability of chiral starting materials, the efficiency of the catalytic system, and the scalability of the process.

The table below outlines common methods for achieving stereoselectivity in the synthesis of chiral benzamide derivatives.

| Method | Description | Key Reagents/Techniques |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Chiral auxiliaries, chiral catalysts, chiral substrates. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agents (e.g., tartaric acid), crystallization, chiral chromatography (HPLC with CSP), enzymatic resolution. |

Computational Chemistry and Molecular Modeling of 3 Benzyloxy 5 Bromo 4 Ethoxybenzamide

Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling

Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

No published studies were found that applied DFT methods to optimize the geometry or map the energy landscape of 3-(Benzyloxy)-5-bromo-4-ethoxybenzamide. Such a study would typically involve calculating the molecule's lowest energy conformation and identifying stable isomers and transition states.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There is no available research detailing the theoretical prediction of spectroscopic parameters, such as ¹H-NMR and ¹³C-NMR chemical shifts or IR vibrational frequencies, for this specific compound. epstem.net These predictions are valuable for complementing experimental data and aiding in structural elucidation.

Molecular Docking Simulations: Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org

Exploration of Binding Modes with Target Proteins (e.g., enzymes, receptors)

No literature is available that explores the binding modes of this compound with any specific protein targets. This type of research is crucial for identifying potential pharmacological activity. nih.gov

Prediction of Binding Affinities and Free Energies of Interaction

Consequently, without docking studies, there are no predicted binding affinities or free energy calculations to report for the interaction of this compound with any biological macromolecules. nih.gov

Molecular Dynamics Simulations: Conformational Analysis and Dynamic Behavior

Molecular dynamics simulations provide insight into the time-dependent behavior of a molecule, including its flexibility and conformational changes. No molecular dynamics simulation studies have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide (B126) Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govijpsr.com For benzamide analogues, including this compound, QSAR can be a powerful tool to predict the biological activity of unsynthesized derivatives and to understand the structural requirements for activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities.

A typical QSAR study involves the following steps:

Data Set Selection: A series of benzamide analogues with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. For our purposes, we will consider a hypothetical dataset of analogues of this compound where the substituents at the 3, 4, and 5 positions are varied.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each analogue. These can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule (e.g., molecular connectivity indices, Kier's shape index). nih.gov

Electronic descriptors: These relate to the electron distribution in the molecule (e.g., HOMO/LUMO energies, dipole moment). ucsb.eduscholars.direct

Geometrical descriptors: These are derived from the 3D structure of the molecule (e.g., molecular volume, surface area). scribd.com

Physicochemical descriptors: These include properties like logP (lipophilicity) and polar surface area (PSA). ijpsr.com

Model Development: A mathematical model is developed to correlate the calculated descriptors with the biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). ijpsonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For a series of analogues based on the this compound scaffold, a QSAR model might reveal, for instance, that increased lipophilicity at the 3-position and the presence of a hydrogen bond donor at the 4-position are beneficial for a particular biological activity.

Illustrative QSAR Data for Benzamide Analogues

To demonstrate the application of QSAR, the following table presents hypothetical data for a series of analogues related to this compound.

| Compound ID | R1 (Position 3) | R2 (Position 5) | LogP | Polar Surface Area (Ų) | Predicted pIC₅₀ |

| 1 | -OCH₂Ph | -Br | 4.5 | 65.2 | 6.8 |

| 2 | -OCH₃ | -Br | 3.2 | 65.2 | 6.2 |

| 3 | -OCH₂Ph | -Cl | 4.1 | 65.2 | 6.6 |

| 4 | -OCH₂Ph | -I | 4.9 | 65.2 | 7.0 |

| 5 | -OH | -Br | 2.8 | 85.4 | 5.9 |

This table is interactive. You can sort the data by clicking on the column headers.

This hypothetical model suggests that higher lipophilicity (LogP) and specific halogen substitutions at position 5 contribute positively to the predicted activity (pIC₅₀). Such insights are invaluable for guiding the design of new, potentially more active compounds.

Chemogenomics and Virtual Screening Approaches for Novel Benzamide Targets

While QSAR helps in optimizing activity against a known target, chemogenomics and virtual screening are powerful tools for identifying novel biological targets for a given compound, such as this compound.

Chemogenomics systematically studies the effect of a library of small molecules on a large number of biological targets. u-strasbg.fr The underlying principle is that structurally similar molecules are likely to bind to similar protein targets. By comparing the chemical structure of this compound to databases of known bioactive compounds like ChEMBL or PubChem, it is possible to generate a list of potential protein targets. nih.gov For example, if compounds with a substituted benzamide scaffold are known to inhibit a particular family of kinases, it would be a reasonable hypothesis that this compound might also interact with members of that kinase family.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com In the context of this compound, a "reverse" virtual screening or target fishing approach can be employed. Here, the compound is docked against a library of 3D protein structures to predict potential binding partners.

The virtual screening workflow for identifying potential targets for this compound would typically involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Target Database Selection: A library of 3D structures of biologically relevant proteins (e.g., kinases, G-protein coupled receptors, proteases) is compiled.

Molecular Docking: The compound is computationally "docked" into the binding site of each protein in the library. Docking algorithms predict the binding pose and estimate the binding affinity, often expressed as a docking score. nih.govtandfonline.com

Hit Prioritization: The results are ranked based on the docking scores and other criteria, such as the quality of the binding pose and the biological relevance of the potential target.

Illustrative Virtual Screening Results

The following table shows hypothetical virtual screening results for this compound against a panel of protein kinases, a common target class for benzamide derivatives. scirp.org

| Target Protein | Protein Family | Docking Score (kcal/mol) | Key Interacting Residues |

| VEGFR2 | Tyrosine Kinase | -9.5 | Cys919, Asp1046 |

| p38 MAPK | Serine/Threonine Kinase | -8.8 | Met109, Gly110 |

| CDK2 | Serine/Threonine Kinase | -8.2 | Leu83, Lys33 |

| ROCK1 | Serine/Threonine Kinase | -7.9 | Met146, Tyr157 |

| EGFR | Tyrosine Kinase | -7.5 | Leu718, Thr790 |

This table is interactive. You can sort the data by clicking on the column headers.

These hypothetical results suggest that this compound may have a high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis. The predicted interactions with specific amino acid residues in the binding pocket provide a structural basis for this hypothesis and can be used to design site-directed mutagenesis experiments for validation or to guide the synthesis of analogues with improved selectivity. Further investigation through molecular dynamics simulations could also be employed to assess the stability of the predicted protein-ligand complex over time. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.